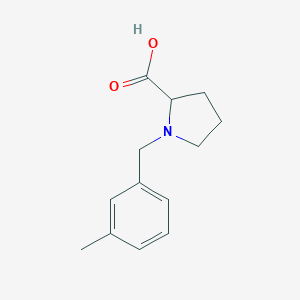

1-(3-Methylbenzyl)proline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

1-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO2/c1-10-4-2-5-11(8-10)9-14-7-3-6-12(14)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16) |

InChI Key |

WFOOVVKHILZLJI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN2CCCC2C(=O)O |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCCC2C(=O)O |

Origin of Product |

United States |

Organocatalytic Applications of 1 3 Methylbenzyl Proline Analogues

Enamine-Mediated Asymmetric Transformations

Proline and its N-substituted analogues, including 1-(3-Methylbenzyl)proline, are known to catalyze reactions through an enamine intermediate. mdpi.comumanitoba.ca This intermediate is formed by the reaction of the secondary amine of the proline catalyst with a carbonyl compound, such as a ketone or an aldehyde. mdpi.comwikipedia.org The resulting enamine is a nucleophile that can then react with various electrophiles in an asymmetric fashion, dictated by the chiral environment of the catalyst. umanitoba.caresearchgate.net

The asymmetric aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.govajgreenchem.com Proline-derived organocatalysts, including N-substituted analogues, have been successfully employed in these reactions. organic-chemistry.orgnih.gov The catalyst's structure, particularly the substituent on the nitrogen atom, plays a crucial role in determining the enantioselectivity of the aldol product. nih.govclockss.org

The generally accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate between the ketone and the proline catalyst. nih.govwikipedia.org This is followed by the nucleophilic attack of the enamine on the aldehyde. The stereochemical outcome is directed by the catalyst's chiral scaffold. nih.gov For instance, in the reaction between acetone (B3395972) and various aromatic aldehydes, (S)-proline-based organocatalysts have yielded moderate enantioselectivities. nih.gov The electronic nature of the substituents on the aromatic aldehyde can influence the reaction's efficiency and stereoselectivity. nih.govclockss.org

A study on the L-proline-catalyzed aldol condensation of N-substituted isatins with acetone revealed that N-alkylation of the isatin (B1672199) significantly improves the enantiomeric excess (ee) of the product compared to the unsubstituted isatin. clockss.org For example, the reaction with N-methyl isatin resulted in a 54% ee, a notable increase from the 23% ee obtained with isatin itself. clockss.org This highlights the impact of substrate modification on the stereochemical outcome.

To view the data in the table, please click on the headers to sort or use the search bar to filter the results.

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.org Asymmetric versions of this reaction, catalyzed by proline and its derivatives, are powerful tools for synthesizing chiral amino compounds. wikipedia.orgnih.gov These reactions typically involve a ketone, an aldehyde, and an amine. nih.gov

Proline-derived catalysts facilitate the asymmetric Mannich reaction through the formation of an enamine from the ketone and the catalyst. wikipedia.org This enamine then attacks an imine generated in situ from the aldehyde and the amine. wikipedia.org The stereoselectivity of the reaction is controlled by the chiral catalyst, which directs the facial attack of the enamine on the imine. wikipedia.org N-substituted proline analogues have been developed to improve upon the results obtained with proline, offering higher yields and enantioselectivities in a broader range of solvents. organic-chemistry.org For example, a 3-methyl-β-proline catalyst has shown to be effective in Mannich-type reactions, providing high anti-diastereo- and enantioselectivities with low catalyst loadings. acs.org This catalyst also exhibited improved solubility in nonpolar organic solvents compared to unsubstituted β-proline. acs.org

To view the data in the table, please click on the headers to sort or use the search bar to filter the results.

The asymmetric Michael addition is a key reaction for forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.comresearchgate.net Proline and its analogues are effective organocatalysts for this transformation, proceeding via an enamine intermediate. mdpi.commdpi.com The catalyst activates the ketone or aldehyde donor by converting it into a nucleophilic enamine, which then adds to the Michael acceptor. mdpi.com

The development of novel L-proline derived bifunctional organocatalysts has led to high yields and enantioselectivities in the Michael addition of dithiomalonates to trans-β-nitroolefins. acs.org These catalysts create a chiral environment that directs the stereochemical outcome of the addition. Similarly, chiral ionic liquids based on L-proline have been successfully used as organocatalysts in the asymmetric Michael addition of cyclohexanone (B45756) to trans-nitrostyrene, achieving good conversions and selectivities. mdpi.com The use of proline derivatives continues to be an active area of research to enhance the efficiency and stereoselectivity of Michael additions. bohrium.com

To view the data in the table, please click on the headers to sort or use the search bar to filter the results.

Beyond the well-established aldol, Mannich, and Michael reactions, N-substituted proline analogues catalyze a range of other important enantioselective transformations for creating carbon-carbon and carbon-heteroatom bonds. mdpi.comdiva-portal.orgrsc.org These reactions often rely on the same principle of enamine or iminium ion activation. umanitoba.cafrontiersin.orgrsc.org For instance, proline-derived catalysts have been utilized in enantioselective α-amination and α-hydroxylation of aldehydes. rsc.org

The versatility of these catalysts extends to cycloaddition reactions and the functionalization of various organic molecules. wikipedia.orgunibo.itresearchgate.net The ability to fine-tune the catalyst structure, particularly the N-substituent, allows for the optimization of reactivity and selectivity for a specific transformation. organic-chemistry.orgunibo.it This has led to the development of catalysts for challenging reactions, such as the enantioselective synthesis of complex heterocyclic structures. unibo.itnih.gov

Iminium Ion Activation in Asymmetric Organocatalysis

In addition to enamine catalysis, N-substituted proline analogues can activate α,β-unsaturated aldehydes and ketones through the formation of a chiral iminium ion. mdpi.comtdx.catacs.org This mode of activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, enhancing its electrophilicity and facilitating attack by a nucleophile. umanitoba.ca

The formation of the iminium ion occurs through the condensation of the secondary amine of the proline catalyst with the carbonyl group of the α,β-unsaturated substrate. acs.org The resulting chiral iminium ion then directs the stereoselective addition of the nucleophile to the β-position. mdpi.com This strategy has been successfully applied to a variety of reactions, including Diels-Alder cycloadditions and conjugate additions. acs.org The nature of the N-substituent on the proline catalyst can significantly influence the geometry of the iminium ion and, consequently, the stereochemical outcome of the reaction. mdpi.com

Heterogenization and Recyclability of N-Substituted Proline Organocatalysts

A significant area of development in organocatalysis is the heterogenization of catalysts to facilitate their separation from the reaction mixture and enable their recycling. beilstein-journals.orgmdpi.comresearchgate.net For N-substituted proline catalysts, this has been achieved by immobilizing them on solid supports such as polymers, silica, or magnetic nanoparticles. beilstein-journals.orgresearchgate.net

For example, L-proline derivatives have been anchored to calixarene (B151959) scaffolds, which can then be supported on magnetic nanoparticles. beilstein-journals.org These heterogenized catalysts have demonstrated high efficiency and enantioselectivity in asymmetric aldol reactions and could be easily recovered using an external magnet and reused multiple times without a significant loss of activity. beilstein-journals.org Similarly, proline and its analogues have been incorporated into ionic liquids, which can act as both the catalyst and the reaction medium, allowing for facile product extraction and catalyst recycling. mdpi.com These approaches not only improve the sustainability of organocatalytic processes but also make them more amenable to large-scale industrial applications. mdpi.com

Covalently Immobilized Systems

The covalent attachment of proline-based organocatalysts to solid supports is a widely explored strategy to facilitate catalyst recovery and reuse. mdpi.comnih.gov This approach involves the formation of a stable chemical bond between the catalyst and a support material, such as silica, polymers, or graphene. wiley.comscirp.org The choice of the support, the linker, and the immobilization technique can significantly impact the performance of the resulting heterogeneous catalyst. wiley.com

Research has shown that N-substituted proline derivatives can be effectively grafted onto various supports. For instance, N-Cbz-L-proline has been immobilized on polystyrene-divinylbenzene (PS-DVB) resins for use in the asymmetric reduction of ketimines. wiley.com In a different approach, linear amino acids, including proline derivatives, have been covalently attached to graphene sheets. scirp.org This was achieved by first functionalizing the graphene with acyl chloride groups, which then react with the amino acid to form a stable amide linkage. scirp.org These graphene-supported catalysts have demonstrated high reactivity and stereoselectivity in direct asymmetric aldol reactions conducted in water. scirp.org

The design of these covalently immobilized systems often involves careful consideration of the linker used to attach the catalyst to the support. The length and nature of the linker can influence the catalyst's flexibility and accessibility to the reactants, thereby affecting its catalytic activity.

Table 1: Examples of Covalently Immobilized Proline Analogue Catalysts

| Catalyst System | Support Material | Application | Key Findings |

|---|---|---|---|

| N-Cbz-L-proline | Polystyrene-divinylbenzene (PS-DVB) | Asymmetric reduction of ketimines | Immobilized catalyst showed good activity and could be recycled. wiley.com |

| L-proline derivatives | Graphene sheet | Asymmetric aldol reaction | Excellent reactivity and stereoselectivity in water; catalyst was recyclable. scirp.org |

Non-Covalently Supported and Biphasic Catalysts

An alternative to covalent immobilization is the use of non-covalently supported or biphasic catalytic systems. These systems rely on physical interactions, such as adsorption or encapsulation, or the differential solubility of the catalyst in a two-phase solvent system to facilitate separation. beilstein-journals.orgscienceopen.com

In the context of proline analogues, modifications that alter the catalyst's solubility profile are key to developing effective biphasic systems. For example, attaching hydrophobic groups to the 4-hydroxy position of proline has been shown to create catalysts that are effective for aldol reactions in water. nih.gov These modified prolines, along with the organic ketone reactant, are proposed to form micelles in the aqueous phase, creating a hydrophobic microenvironment where the reaction proceeds. nih.gov The catalyst, being more soluble in the organic phase, can be easily separated from the aqueous phase containing the product.

Another approach involves the use of ionic liquids in combination with proline-based catalysts. While not a direct immobilization of the catalyst, the use of a biphasic system with an ionic liquid can facilitate catalyst recycling.

Furthermore, non-covalent interactions play a crucial role in the mechanism of many organocatalytic reactions. beilstein-journals.org The design of bifunctional catalysts, which possess both a hydrogen-bond donor and a Brønsted base functionality, is a prominent example. scienceopen.com In the case of N-benzylproline analogues, the aromatic ring can participate in non-covalent interactions, such as π-stacking, with the substrate, which can influence the stereochemical outcome of the reaction.

Table 2: Examples of Non-Covalently Supported and Biphasic Proline Analogue Systems

| Catalyst System | Method | Application | Key Findings |

|---|---|---|---|

| 4-Hydroxyproline (B1632879) with hydrophobic substituents | Biphasic (water/organic) | Aldol reaction | High diastereo- and enantioselectivity in water due to micelle formation. nih.gov |

| Proline with ionic liquids | Biphasic | Various reactions | Facilitated catalyst recycling. |

Mechanistic Elucidation of 1 3 Methylbenzyl Proline Catalyzed Reactions

Proposed Catalytic Cycles and Intermediates

The catalytic activity of proline and its derivatives in reactions such as aldol (B89426), Mannich, and Michael additions is generally accepted to proceed through a catalytic cycle involving the formation of key intermediates. wikipedia.orgwikipedia.orgresearchgate.net The cycle begins with the reaction of the secondary amine of the proline catalyst with a carbonyl compound (an aldehyde or ketone) to form an enamine intermediate. numberanalytics.com This enamine then acts as a nucleophile, attacking an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the final product, allowing the catalytic cycle to continue. researchgate.net

The formation of an enamine is a crucial step in the catalytic cycle. masterorganicchemistry.com 1-(3-Methylbenzyl)proline, being a secondary amine, reacts with a ketone or aldehyde to form a carbinolamine intermediate. researchgate.net This is followed by dehydration to yield a charged iminium ion. A subsequent proton transfer from the α-carbon of the carbonyl substrate to a base (which can be another molecule of the catalyst or the solvent) leads to the formation of the neutral, nucleophilic enamine. masterorganicchemistry.comorgoreview.com

The carboxylic acid group of the proline moiety plays a critical role in this process, acting as a Brønsted acid to protonate the carbonyl oxygen of the electrophile, thereby activating it for nucleophilic attack. It also participates in an intramolecular proton transfer during the hydrolysis step that releases the product and regenerates the catalyst. longdom.org This bifunctional nature, where the amine forms the enamine and the carboxylic acid activates the electrophile, is a hallmark of proline catalysis. libretexts.org

The high degree of stereoselectivity observed in proline-catalyzed reactions is attributed to the formation of a highly organized, rigid transition state. wikipedia.orgwpmucdn.com According to the widely accepted Zimmerman-Traxler model for aldol reactions, the enamine intermediate and the electrophile (e.g., an aldehyde) assemble into a chair-like six-membered transition state. wikipedia.orgwikipedia.org

Within this transition state, the stereochemistry is dictated by several factors:

The fixed chirality of the proline ring : The (S)- or (R)-configuration of the proline catalyst predetermines the facial selectivity of the enamine.

Hydrogen Bonding : The carboxylic acid group of the proline catalyst forms a hydrogen bond with the electrophile, holding it in a specific orientation. wpmucdn.com This interaction is key to achieving high stereocontrol.

Steric Repulsion : The substituents on both the enamine and the electrophile orient themselves to minimize steric hindrance. The large N-benzyl substituent of the catalyst is expected to effectively block one face of the enamine, forcing the electrophile to approach from the less hindered face. libretexts.org This steric guidance is a primary determinant of the final product's stereochemistry.

Role of the N-Substituent (3-Methylbenzyl Group) in Mechanism and Selectivity

The substituent on the nitrogen atom of the proline ring significantly influences the catalyst's performance. While the fundamental catalytic cycle remains the same, the N-substituent can modify the catalyst's properties and the reaction's outcome in several ways.

Solubility and Lipophilicity : Introducing a lipophilic group like the 3-methylbenzyl group can increase the catalyst's solubility in less polar organic solvents. acs.orgacs.org This allows for a broader range of reaction conditions compared to unsubstituted proline, which is often limited to polar solvents like DMSO or DMF. mdpi.com

Steric Shielding : The bulky 3-methylbenzyl group provides significant steric hindrance. In the transition state, this group acts as a steric shield, directing the approach of the electrophile to the opposite face of the enamine, thereby enhancing stereoselectivity. rsc.org The specific substitution pattern on the benzyl (B1604629) ring can fine-tune these steric interactions.

Electronic Effects : While the primary role of the benzyl group is steric, the methyl group at the meta-position has a weak electron-donating effect. This may subtly influence the nucleophilicity of the enamine intermediate, although this effect is generally considered secondary to the steric influence.

Computational studies on related systems have shown that bulky substituents on the proline catalyst can switch roles during a multi-step reaction, acting first as a steric blocking group and then as a directing group through other interactions. rsc.org

Experimental Spectroscopic Techniques for Mechanistic Interrogation

To validate proposed catalytic cycles and identify transient intermediates, researchers employ various spectroscopic techniques.

NMR spectroscopy is a powerful tool for the in-situ investigation of reaction mechanisms. nih.govacs.org By monitoring the reaction mixture over time, researchers can identify and quantify reactants, products, and key intermediates like oxazolidinones, which are often in equilibrium with enamines. pnas.orgbeilstein-journals.org

In some proline-catalyzed systems, the enamine intermediate itself has been detected and characterized by NMR, particularly when stabilized by the choice of solvent or substrate. uni-regensburg.de Deuteration studies and 2D NMR techniques like EXSY (Exchange Spectroscopy) can provide further evidence for proton transfer pathways and the interconversion of intermediates. nih.govuni-regensburg.de

Table 1: Representative NMR Data for Intermediates in Proline Catalysis (Note: Data is for analogous proline systems due to lack of specific data for this compound)

| Intermediate | Nucleus | Typical Chemical Shift (ppm) | Solvent | Reference Finding |

|---|---|---|---|---|

| Oxazolidinone | ¹H | ~4.4 | DMSO-d₆ | Often the major catalyst-derived species at equilibrium. beilstein-journals.org |

| Enamine | ¹H | Varies | Aprotic Solvents | Elusive but has been detected directly in some self-aldolization reactions. uni-regensburg.de |

Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for detecting low-concentration, short-lived reaction intermediates directly from the reaction solution. uni-oldenburg.denih.gov This "soft" ionization technique allows for the transfer of charged or protonated species from the liquid phase to the gas phase for mass analysis.

In the context of proline catalysis, ESI-MS has been used to intercept and characterize nearly all proposed intermediates in the catalytic cycle, including carbinolamines, enamines, and aldol adducts. uni-oldenburg.deuni-bonn.de Tandem mass spectrometry (MS/MS) experiments can further confirm the structure of these intermediates by analyzing their fragmentation patterns. uni-bonn.de To enhance detection sensitivity, researchers sometimes use "charge-tagged" proline derivatives, where a permanently charged group is attached to the catalyst, ensuring that all catalyst-derived species are readily observed by the mass spectrometer. beilstein-journals.orgnih.govuni-bonn.de

Table 2: Intermediates in Proline-Catalyzed Reactions Detected by ESI-MS (Note: Data is for analogous proline systems)

| Reaction Type | Detected Intermediates | Key Technique | Reference Finding |

|---|---|---|---|

| Aldol Reaction | Protonated Carbinolamine, Enamine, Aldol Adduct | ESI-MS/MS | All proposed intermediates were intercepted and characterized for the first time. uni-oldenburg.de |

| Diels-Alder | Enamine, Bicyclic Adduct, Dihydropyridazine | Charge-Tagged Catalyst & ESI-MS/MS | All three proposed intermediates were detected, confirming a stepwise mechanism. beilstein-journals.orgnih.gov |

Kinetic and Stereochemical Investigations

Currently, there are no specific kinetic or detailed stereochemical investigation reports in the peer-reviewed literature for reactions catalyzed by this compound.

Kinetic studies are crucial for understanding reaction mechanisms, including determining the order of the reaction with respect to the catalyst and substrates and identifying the rate-determining step. rsc.org For organocatalysts like proline derivatives, kinetic analyses can also shed light on whether the catalytically active species is a monomer or a dimer, a topic of considerable debate in proline catalysis. wikipedia.org

Stereochemical investigations, often coupled with the analysis of non-linear effects, help in elucidating the nature of the transition states. The relationship between the enantiomeric excess of the catalyst and the product can indicate the involvement of catalyst aggregates or competing reaction pathways. The specific influence of the 3-methylbenzyl group on the stereoselectivity of reactions would be a key area for future research, as this substituent could impart unique steric and electronic effects on the transition state assembly.

Computational Chemistry Approaches to Reaction Mechanisms

There is a lack of specific computational studies published on the reaction mechanisms of this compound.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the molecular level. semanticscholar.orgfrontiersin.orgosti.govrsc.org Such studies provide insights into the geometries and energies of reactants, transition states, and intermediates. For a catalyst like this compound, computational modeling could be used to:

Model Transition States: Predict the most likely transition state structures that lead to the observed stereochemical outcomes. The orientation of the 3-methylbenzyl group would be critical in these models.

Calculate Activation Barriers: Determine the energy barriers for different potential reaction pathways, thereby identifying the most favorable mechanism.

Analyze Non-Covalent Interactions: Investigate stabilizing or destabilizing interactions, such as hydrogen bonding or steric hindrance, within the transition state that are influenced by the N-substituent.

While general computational models exist for proline and other derivatives, rsc.orgarxiv.org these cannot be directly extrapolated to this compound without specific calculations. The conformational flexibility and electronic nature of the 3-methylbenzyl group would require dedicated theoretical investigation to accurately predict its impact on catalytic activity and selectivity.

Computational Chemistry and Theoretical Studies on 1 3 Methylbenzyl Proline Catalysis

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions, offering a good balance between computational cost and accuracy. For proline-catalyzed reactions, DFT calculations are instrumental in mapping out the complete reaction energy profile, identifying key intermediates and transition states, and determining the rate-determining steps.

In a typical aldol (B89426) or Mannich reaction catalyzed by a proline derivative like 1-(3-Methylbenzyl)proline, the catalytic cycle involves the formation of an enamine intermediate from the catalyst and a carbonyl compound, followed by the stereoselective addition to an electrophile, and subsequent hydrolysis to release the product and regenerate the catalyst. DFT calculations can be used to determine the activation energies for each of these steps. For instance, studies on proline-catalyzed intermolecular aldol reactions have successfully used quantum mechanical calculations to predict the ratios of stereoisomeric products. nih.gov

The choice of functional and basis set is crucial for obtaining reliable results. The B3LYP functional with the 6-31G(d) basis set has been shown to provide accurate predictions for the stereoselectivity of proline-catalyzed reactions. nih.gov While the absolute accuracy of such methods may have a mean average error of around 3 kcal/mol, their ability to compute relative activation energies of diastereomeric transition states is often much higher, with accuracies of a few kcal/mol and errors in stereoselectivity predictions of less than 0.5 kcal/mol. nih.gov The reaction between benzaldehyde (B42025) and acetone (B3395972) catalyzed by various proline derivatives has been computationally investigated to reveal the origins of stereoselectivities, providing a framework for how this compound would be studied. researchgate.net

A hypothetical reaction energy profile for an aldol reaction catalyzed by this compound would be calculated to compare the energy barriers for the formation of different stereoisomers. The lower the calculated activation energy for a particular pathway, the more favored the formation of the corresponding product will be. These calculations would consider the influence of the 3-methylbenzyl group on the energies of the transition states.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Catalyzed Aldol Reaction

| Transition State | Pathway | Relative Energy (kcal/mol) |

|---|---|---|

| TS-Re | Formation of (R)-product | 15.2 |

Note: This table is illustrative and based on typical values found in computational studies of similar proline-based catalysts.

Conformational Analysis and Energetic Landscapes of Catalyst-Substrate Complexes

The stereochemical outcome of a reaction catalyzed by this compound is highly dependent on the three-dimensional structure of the transition state assembly. This, in turn, is influenced by the conformational preferences of the catalyst itself and the non-covalent interactions within the catalyst-substrate complex. The pyrrolidine (B122466) ring of proline is not planar and can adopt two stable envelope conformations, often referred to as "up" and "down" or "endo" and "exo". nih.gov

The presence of the bulky 3-methylbenzyl group on the nitrogen atom of this compound will significantly influence the conformational landscape of the catalyst. Computational conformational analysis can identify the most stable conformers of the free catalyst and the catalyst-substrate complexes. This analysis is crucial because the relative stability of different transition state conformations often dictates the observed stereoselectivity. For proline derivatives, the preferred conformation of the pyrrolidine ring can depend on the presence and nature of substituents. researchgate.net

In the transition state of an aldol reaction, the catalyst, the enamine intermediate, and the electrophile are held together by a network of non-covalent interactions, including hydrogen bonds. The geometry of this complex determines which face of the enamine is accessible to the electrophile. Computational studies analyze these geometries to understand why one stereoisomer is formed preferentially. For example, the Zimmerman-Traxler model is often invoked, where a six-membered, chair-like transition state involving a hydrogen bond between the carboxylic acid group of the catalyst and the electrophile is considered. researchgate.net The 3-methylbenzyl group can sterically interact with the substrates, favoring a transition state geometry that leads to the major product.

Theoretical Insights into Acidity, Basicity, and Hydrogen Bonding Interactions

The catalytic activity of this compound is intrinsically linked to its acidic and basic properties. The secondary amine is basic enough to form an enamine intermediate with a carbonyl donor, while the carboxylic acid group is acidic and plays a crucial role in activating the electrophile and in the final hydrolysis step. Computational chemistry provides methods to quantify these properties.

The acidity (pKa) of the carboxylic acid and the basicity of the amine can be estimated using theoretical calculations. These calculations often involve computing the Gibbs free energy change for the deprotonation of the acid and the protonation of the amine. While gas-phase calculations are straightforward, accurately predicting pKa values in solution requires the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM).

Hydrogen bonding is a key interaction in the catalytic cycle. In the transition state, a hydrogen bond between the carboxylic acid proton of the catalyst and the oxygen atom of the electrophile (e.g., an aldehyde) is believed to be crucial for both activating the electrophile and fixing the geometry of the complex, thus controlling stereoselectivity. researchgate.net Computational models can precisely calculate the strength and geometry of these hydrogen bonds. For instance, the O-H···O distance and angle in the transition state can be determined, and the interaction energy can be quantified. Molecular dynamics and electronic structure calculations have been used to investigate aldol reactions in the condensed phase, highlighting the importance of hydrogen bonding donors in the mechanism. rsc.org

Prediction of Stereoselectivity and Catalyst Design via Computational Models

A major goal of computational studies in catalysis is to predict the stereoselectivity of a reaction and to use this understanding to design more efficient and selective catalysts. nih.gov By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be predicted using the following relationship derived from transition state theory:

ΔΔG‡ = -RT ln(er)

where ΔΔG‡ is the difference in the free energies of the transition states, R is the gas constant, T is the temperature, and er is the enantiomeric ratio.

Computational models allow for the in silico screening of potential catalyst candidates before they are synthesized in the lab. nih.gov For instance, different substituents could be placed on the benzyl (B1604629) group or the proline ring of this compound, and their effect on the calculated stereoselectivity could be evaluated. This approach accelerates the discovery of new catalysts with improved properties. nih.gov By analyzing the structural features that stabilize the favored transition state, chemists can make informed decisions about how to modify a catalyst to enhance its performance. researchgate.net This data-driven approach, combining DFT and other atomistic models, is becoming an indispensable tool for designing and improving catalytic processes. ibm.com

Structure Activity Relationships Sar in N Substituted Proline Organocatalysts

Influence of the N-Benzyl Moiety on Catalytic Efficiency and Selectivity

The introduction of a substituent on the secondary amine of proline is a fundamental modification in the design of second-generation organocatalysts. While proline itself can be an effective catalyst, its application is often hampered by high catalyst loadings and limited solubility in common organic solvents. researchgate.netnumberanalytics.com The covalent attachment of groups to the proline nitrogen addresses these issues and, more importantly, provides a powerful handle to fine-tune the steric environment around the catalytic center.

The N-benzyl group, in particular, has been widely employed in various proline-derived catalysts, such as prolinamides and prolinols. researchgate.nettubitak.gov.tr This moiety serves several critical functions:

Increased Lipophilicity: The benzyl (B1604629) group significantly enhances the catalyst's solubility in non-polar organic solvents like toluene (B28343) and dichloromethane, allowing reactions to be performed under more diverse and often more favorable conditions than with unmodified proline. nih.gov

Steric Shielding: The bulk of the benzyl group provides a steric shield that helps to control the trajectory of the approaching electrophile towards the enamine intermediate formed during the catalytic cycle. This steric hindrance is crucial for facial discrimination, thereby influencing both diastereoselectivity and enantioselectivity. tudublin.ie The size of the N-substituent is critical; studies have shown that larger substituents can be detrimental or beneficial depending on the specific reaction and catalyst architecture. tubitak.gov.tr

Conformational Rigidity: The N-benzyl group can restrict the conformational freedom of the catalyst, leading to a more ordered transition state. This pre-organization is believed to be a key factor in achieving high levels of stereocontrol.

In the context of the established enamine mechanism for proline catalysis, the N-benzyl group influences the geometry of the key enamine intermediate. rsc.org By occupying a specific region of space, it directs the incoming substrate (e.g., an aldehyde in an aldol (B89426) reaction) to attack the enamine from the less hindered face, leading to the preferential formation of one enantiomer. The effectiveness of this control is a delicate balance; the group must be large enough to enforce selectivity but not so large as to impede the reaction rate by blocking substrate access entirely.

Modulating Electronic and Steric Effects of the 3-Methyl Group on the Benzyl Ring

The substitution pattern on the N-benzyl ring allows for the fine-tuning of the catalyst's properties. The placement of a methyl group at the 3-position (meta-position) of the benzyl ring in 1-(3-Methylbenzyl)proline introduces subtle but significant electronic and steric modifications compared to the unsubstituted N-benzylproline.

Electronic Effects: The methyl group is a weak electron-donating group through induction. When placed at the meta-position, its electronic influence on the benzylic carbon and, subsequently, on the proline nitrogen is modest. This slight increase in electron density could marginally increase the nucleophilicity of the proline nitrogen. However, in the catalytic cycle, the key intermediate is the enamine, and the electronic nature of the N-substituent can also influence the energy and reactivity of the enamine's highest occupied molecular orbital (HOMO). Generally, electron-donating groups on N-aryl substituents have been correlated with changes in the acidity of related prolinamide catalysts, which in turn affects their ability to act as hydrogen bond donors and activate the electrophile. mdpi.com While the effect is transmitted through a benzyl group rather than a direct aryl connection, similar principles of electronic modulation apply.

Steric Effects: The primary influence of the 3-methyl group is steric. numberanalytics.com Positioned at the meta-carbon, it projects away from the direct axis of the benzyl-nitrogen bond, creating a distinct steric profile compared to ortho- or para-substituents. This distal steric bulk can influence the preferred conformation of the entire N-substituent, which in turn affects the shape of the chiral pocket around the active site. This can lead to improved differentiation between the two faces of the incoming electrophile in the transition state, potentially enhancing enantioselectivity. The precise impact is highly dependent on the specific reaction, as the optimal steric arrangement for guiding one type of substrate may not be ideal for another.

The following table presents data from a study on the asymmetric Michael addition of valeraldehyde (B50692) to trans-β-nitrostyrene catalyzed by different L-prolinamide derivatives. While not featuring the exact 3-methylbenzyl group, it effectively demonstrates how modifying substituents on an N-aryl-type moiety (in this case, on an α-methylbenzylamine-derived amide) significantly impacts catalytic performance, illustrating the core principles of steric and electronic tuning.

| Catalyst | Substituent (R) | Yield (%) | syn:anti ratio | ee (%) (syn) |

|---|---|---|---|---|

| 18a | H | 95 | 70:30 | 70 |

| 18c | Me | 85 | 72:28 | 68 |

Table 1. Performance of L-prolinamide catalysts in the Michael addition of valeraldehyde to trans-β-nitrostyrene. Data highlights how a change from N-H (Catalyst 18a) to N-Me (Catalyst 18c) on the amide, a modification related to tuning the proline scaffold, affects the outcome. This illustrates the sensitivity of the catalytic system to subtle structural changes. tudublin.ie

Systematic Variations of Proline Ring Substituents on Catalytic Performance

Beyond modifying the N-substituent, a powerful strategy for optimizing proline-based organocatalysts is the introduction of substituents onto the pyrrolidine (B122466) ring itself. These modifications can work synergistically with the N-(3-Methylbenzyl) group to further enhance catalytic activity and stereoselectivity.

The most studied position for substitution is C4. Introducing a group at this position can have profound effects:

Introduction of Additional Functional Groups: A hydroxyl group at C4, as found in 4-hydroxyproline (B1632879) derivatives, can act as an additional hydrogen bond donor. numberanalytics.comnih.gov This allows for a more rigid, three-point binding model in the transition state, where the catalyst's carboxylic acid, the enamine, and the C4-hydroxyl group all interact with the substrates, leading to enhanced stereocontrol.

Conformational Constraint: Substituents on the five-membered pyrrolidine ring influence its puckering (endo/exo). This conformational bias alters the spatial orientation of the N-substituent and the C2-carboxylic acid group, which can translate into improved selectivity.

Modulating Solubility and Hydrophobicity: Attaching hydrophobic groups, often via an ether linkage at the C4-hydroxyl, has been a successful strategy for creating highly active and selective catalysts for reactions in water. numberanalytics.comnih.gov These catalysts are thought to form micelle-like structures in water, creating a hydrophobic pocket where the reaction can proceed efficiently, shielded from the bulk aqueous phase. numberanalytics.com

The following table shows the effect of placing different substituents on the proline scaffold in the context of an aldol reaction in water, demonstrating the power of this modification strategy.

| Catalyst | Hydrophobic Group (R) | t1/2 (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

|---|---|---|---|---|---|

| 1a | Benzyl | 1.5 | 98 | >20:1 | >99 |

| 1c | 4-CF3-Benzyl | 1.0 | 98 | >20:1 | >99 |

| 1d | 3,5-di-CF3-Benzyl | 0.5 | 98 | >20:1 | >99 |

| 1f | Methyl | 21.75 | 98 | >20:1 | >99 |

Table 2. Effect of hydrophobic C4-substituents on the proline-catalyzed aldol reaction of p-nitrobenzaldehyde and cyclohexanone (B45756) in water. Catalysts are 4-alkoxy-proline derivatives with a fixed N-substituent. The data shows that aromatic groups capable of hydrophobic interactions lead to significant rate enhancements compared to a simple methyl group. numberanalytics.comnih.gov

Rational Design Principles for Optimized Organocatalytic Systems

The development of highly efficient organocatalysts like the derivatives of N-substituted prolines is a testament to the power of rational design, which involves a systematic and knowledge-based approach to catalyst optimization. nih.gov140.122.64 The journey from simple L-proline to a tailored catalyst such as this compound exemplifies several key design principles.

Identify and Overcome Limitations: The starting point is often a "privileged" catalyst scaffold, like proline, and the identification of its weaknesses (e.g., poor solubility, high catalyst loading). The introduction of an N-substituent is a direct response to these limitations. researchgate.net

Modular and Iterative Modification: Effective catalyst design is modular. Different parts of the catalyst—the N-substituent, the pyrrolidine ring, and the acidic moiety (e.g., carboxylic acid vs. amide vs. tetrazole)—can be modified independently or in combination. mdpi.comnih.gov The process is iterative, where the results from one generation of catalysts inform the design of the next. The move from an N-benzyl group to an N-(3-methylbenzyl) group is a classic example of fine-tuning a specific module of the catalyst.

Balancing Steric and Electronic Factors: As discussed, achieving high selectivity is a matter of creating a chiral environment that effectively differentiates between competing reaction pathways. This is accomplished by carefully balancing steric bulk and electronic effects. numberanalytics.com The 3-methyl group on the benzyl ring provides a specific steric and electronic perturbation that can be hypothesized to improve performance for certain substrates over the unsubstituted analogue.

Harnessing Non-Covalent Interactions: Modern organocatalyst design increasingly focuses on harnessing a network of non-covalent interactions, such as hydrogen bonding and π-π stacking, to stabilize the desired transition state. nih.gov Modifying the proline ring with a hydroxyl group or using N-aryl substituents are ways to introduce these additional control elements, creating a more enzyme-like active site.

Ultimately, the rational design of a catalyst like this compound is based on the hypothesis that the specific steric and electronic features of the 3-methylbenzyl group will provide a superior balance of reactivity and selectivity for a given transformation compared to other N-substituted prolines. Experimental testing and comparison, as illustrated in the data tables, are crucial for validating these design principles. tudublin.ie

Advanced Applications and Future Research Directions of 1 3 Methylbenzyl Proline in Chemical Synthesis

Synergistic Catalysis and Multicomponent Reactions

Synergistic catalysis, a strategy where two or more catalysts simultaneously activate different components of a reaction, has emerged as a powerful method for constructing complex molecules efficiently. princeton.edu Proline and its derivatives are cornerstone organocatalysts in this field, often participating in enamine or iminium ion-based activation cycles. researchgate.netnumberanalytics.com These catalysts can be merged with metal catalysts or other organocatalysts to achieve transformations that are difficult or impossible with a single catalytic system. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly atom-economical and efficient approach to chemical synthesis. mdpi.comresearchgate.net L-proline itself has been successfully employed as a catalyst in various MCRs to produce structurally diverse heterocyclic compounds. mdpi.comscirp.org Proline-based catalysts are valued for their low toxicity, stability, and ability to operate under mild or even aqueous conditions, aligning with the principles of green chemistry. researchgate.nettandfonline.com

While there is a wealth of research on proline and its derivatives in these contexts, specific studies detailing the use of 1-(3-Methylbenzyl)proline in synergistic or multicomponent catalytic systems are not extensively documented in the current literature. However, the principles governing the reactivity of other N-substituted proline derivatives provide a strong basis for its potential. For instance, N-benzylproline has been used in the synthesis of α-alkynylated pyrrolidine (B122466) derivatives. scribd.com The 3-methylbenzyl group in this compound could offer unique steric and electronic properties, potentially influencing the stereoselectivity and efficiency of catalytic cycles. Future research could explore its application in established synergistic systems, such as the combination of proline-based enamine catalysis with transition metal-catalyzed processes, to forge new pathways for complex molecule synthesis. princeton.edursc.org

Application in Complex Molecule Synthesis

The synthesis of complex molecules, particularly those with pharmaceutical or biological relevance, often requires chiral building blocks to construct specific stereoisomers. Proline analogs are frequently used as versatile intermediates for this purpose. The related compound, (S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid, which features the same core structure but with a Boc-protecting group, serves as a valuable building block in the synthesis of enantiomerically pure compounds and peptidomimetics. This highlights the utility of the 3-methylbenzylproline scaffold in medicinal chemistry and drug discovery.

The synthesis of γ-amino-β-hydroxyphosphonates, which are important phosphate (B84403) mimics with applications as enzyme inhibitors, has been achieved using γ-N-benzylamino-β-ketophosphonates derived from L-proline. nih.gov This demonstrates how N-benzylproline derivatives can serve as chiral templates for creating complex, non-natural amino acid structures. Specifically, (S)-N-benzyl-O-benzylpyrrolidine-2-carboxylate can be converted into the corresponding β-ketophosphonate, a key intermediate for these syntheses. nih.gov

Furthermore, proline analogues with aromatic substituents, such as δ-benzylproline, are incorporated into peptides to study conformational preferences and receptor binding, combining the structural constraints of proline with the properties of phenylalanine. rsc.orgrsc.org Although direct examples of the incorporation of this compound into a specific complex natural product are not prominent, its role as a chiral building block is clear. Its synthesis from L-proline and subsequent functionalization provide a pathway to novel, sterically demanding structures that could be crucial in the total synthesis of next-generation pharmaceuticals and bioactive molecules. nih.govacs.org

Biocatalytic Analogs and Enzymatic Relevance (in vitro studies)

Interactions with Amino Acid Transporters and Metabolism (in vitro)

Proline possesses a unique metabolic pathway due to its secondary amine being constrained within a pyrrolidine ring. sigmaaldrich.com Its transport into and out of cells is mediated by a specific set of amino acid transporters. researchgate.netmdpi.com Understanding how proline analogs interact with these biological systems is crucial for drug design and for elucidating metabolic pathways.

Several solute carrier (SLC) families are responsible for amino acid transport, and they exhibit varying specificities. researchgate.netnih.gov For proline, key transporters include PAT1 (SLC36A1) and the imino transporter SIT1 (SLC6A20). researchgate.net N-alkylated amino acids are known to affect transport across cell membranes. mdpi.com For instance, N-methylglycine acts as a non-specific glycine (B1666218) transport inhibitor. mdpi.com

Studies on N-benzyl-substituted proline derivatives have provided insights into their potential biological interactions. N-benzyloxycarbonyl-L-proline (Cbz-Pro) has been identified as a potent in vitro and in vivo inhibitor of prolidase, an enzyme that cleaves dipeptides with a C-terminal proline. nih.gov This inhibition was found to be pH-dependent and saturable, suggesting interaction with cellular transport mechanisms before reaching its enzymatic target. nih.gov While direct studies on this compound are scarce, the behavior of Cbz-Pro suggests that N-substituted prolines can indeed interact with and potentially inhibit key enzymes in proline metabolism. The lipophilic nature of the 3-methylbenzyl group could further influence its passage across cell membranes and its interaction with the hydrophobic pockets of transporters or enzymes.

| Transporter Family | Key Transporters for Proline & Analogs | Substrates | Role in Homeostasis |

| SLC6 | SIT1 (SLC6A20), B⁰AT1 (SLC6A19) | Neutral amino acids, Imino acids (Proline) | Intestinal absorption, Renal reabsorption researchgate.net |

| SLC7 | b⁰,⁺AT (SLC7A9) | Cationic and neutral amino acids | Intestinal absorption, Recycling after protein breakdown researchgate.net |

| SLC36 | PAT1 (SLC36A1) | Small neutral amino acids (Proline, Glycine, Alanine) | Intestinal absorption, Sensing amino acid availability researchgate.net |

| SLC38 | SNAT1 (SLC38A1), SNAT2 (SLC38A2) | Glutamine, Alanine, other neutral amino acids | Systemic nitrogen metabolism, Cell growth signaling mdpi.com |

Proline Hydroxylase Substrate Analogues (in vitro)

Prolyl 4-hydroxylases (P4Hs) are iron- and 2-oxoglutarate-dependent dioxygenases that catalyze the post-translational hydroxylation of proline residues to 4-hydroxyproline (B1632879). raineslab.comnih.gov This modification is critical for the stability of collagen and plays a role in hypoxia-inducible factor (HIF) signaling. raineslab.comresearchgate.net The substrate specificity of P4Hs is of great interest for developing inhibitors and understanding their biological roles.

Studies on the substrate scope of various P4Hs have revealed that the enzyme is selective. While it can accept some proline analogs with substitutions on the pyrrolidine ring, modifications at the amino group are generally not tolerated. Research investigating the selectivity of proline hydroxylases has shown that they can hydroxylate certain C-methylated, fluorinated, and even larger ring-sized proline analogs. grafiati.com

However, N-alkylation of proline appears to prevent its activity as a substrate. A study on the selectivity of three different recombinant proline hydroxylases (cisP3H, cisP4H, and transP4H) tested a range of N-substituted prolines. The results indicated that N-alkylated substrates, including N-methyl-L-proline and specifically N-(4-methylbenzyl)-L-proline, were not hydroxylated by any of the tested enzymes. Given the structural similarity, it can be strongly inferred that this compound would also not serve as a substrate for these proline hydroxylases. The bulky N-benzyl group likely creates steric hindrance that prevents the molecule from fitting into the enzyme's active site, a binding motif that involves a tunnel-like structure formed by two flexible loops. nih.gov

| Proline Analog | Substitution Position | Substrate for P4H? | Reference |

| L-Proline | Unsubstituted | Yes | raineslab.com |

| (2S)-2-Methyl-L-proline | C-2 | Yes | grafiati.com |

| trans-3-Methyl-L-proline | C-3 | Yes | grafiati.com |

| cis-4-Fluoro-L-proline | C-4 | Yes | grafiati.com |

| N-(4-Methylbenzyl)-L-proline | Nitrogen | No | (Implied from studies on N-alkylated prolines) |

| L-Pipecolic Acid | Ring Expansion | Yes | grafiati.com |

Emerging Methodologies and Sustainable Chemistry Initiatives

Green chemistry focuses on designing chemical processes that minimize environmental impact by reducing waste, using renewable resources, and improving energy efficiency. mdpi.com Organocatalysis, particularly with amino acids like proline, is a key pillar of green chemistry because it avoids the use of toxic heavy metals and often allows reactions to proceed under mild conditions. tandfonline.commdpi.com The use of this compound as a potential organocatalyst aligns with these principles.

Emerging methodologies aim to enhance the sustainability of chemical synthesis further. One such approach is the use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants. For example, L-proline has been confined within a FAU zeolite structure, creating a recyclable hybrid catalyst that works efficiently in aqueous media for multicomponent reactions. rsc.orgrsc.org This strategy could be adapted for this compound to enhance its utility and reusability in industrial applications.

Another sustainable approach involves improving the synthesis of the catalyst itself. The traditional synthesis of N-alkylated amino acids often involves reductive alkylation or nucleophilic substitution, which can generate significant waste. mdpi.com Greener synthetic routes could involve mechanochemistry (ball-milling) or continuous flow reactors, which offer better control, higher yields, and reduced solvent usage. nih.gov As the demand for enantiomerically pure, complex molecules grows, developing sustainable and efficient methods for both the synthesis and application of specialized catalysts like this compound will be a critical area of future research.

Q & A

Q. Advanced

- DFT calculations : Simulate reaction pathways for proline-derived carbenes (e.g., ’s in-silico enzyme inhibition studies) .

- Molecular docking : Map binding affinities to target proteins (e.g., ’s stress-response enzymes) .

- Machine learning : Train models on existing spectral and synthetic data (e.g., ’s MEDLINE query strategies) to predict optimal reaction conditions .

What ethical and methodological considerations apply to in vivo studies of this compound derivatives?

Q. Basic

- Ethical approval : Obtain institutional review board (IRB) approval per ’s guidelines, including informed consent and risk minimization .

- Dose-response design : Follow ’s participant selection criteria to ensure reproducibility .

- Data transparency : Archive raw data (e.g., NMR, HPLC) in public repositories, aligning with ’s thesis formatting standards .

How do steric effects from the 3-Methylbenzyl group influence proline’s conformational flexibility?

Q. Advanced

- X-ray crystallography : Resolve crystal structures to compare bond angles with unmodified proline (e.g., ’s carbene complexes) .

- Molecular dynamics simulations : Analyze torsional energy barriers using software like GROMACS.

- NMR relaxation studies : Measure and times to quantify rotational freedom.

What strategies mitigate batch-to-batch variability in this compound synthesis?

Q. Basic

- Standardized protocols : Adopt ’s stepwise synthesis with strict temperature/pH controls .

- Quality control : Implement in-process checks (e.g., TLC, FTIR) as in ’s sample preparation guidelines .

- Statistical Process Control (SPC) : Use ANOVA (’s statistical methods) to identify variance sources .

How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Q. Advanced

- Analog synthesis : Vary substituents (e.g., 2- or 4-Methylbenzyl) using ’s regioselective methods .

- High-throughput screening : Assay analogs against target enzymes (e.g., ’s PDH/OAT systems) .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features with bioactivity (’s data utilization principles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.